4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid
Overview
Description
4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C6H4F3N3O4 and a molecular weight of 239.109 g/mol . This compound is characterized by the presence of a nitro group, a trifluoroethyl group, and a pyrazole ring, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cycloaddition reaction between β-nitrostyrenes and organic azides, which can be catalyzed by organocatalysts and atmospheric oxygen as the oxidant . This method is advantageous due to its non-toxic catalyst, catalyst recyclability, and scalability.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of 4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Medicine: Explored as a potential pharmaceutical intermediate in the synthesis of drugs.
Mechanism of Action
The mechanism of action of 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid is unique due to its combination of a nitro group, a trifluoroethyl group, and a pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-nitro-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3N3O4/c7-6(8,9)2-11-1-3(12(15)16)4(10-11)5(13)14/h1H,2H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIYGHMDRUPKPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(F)(F)F)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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